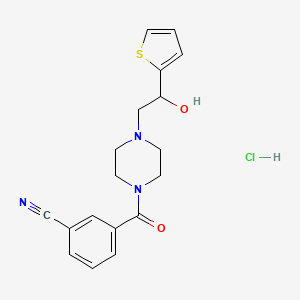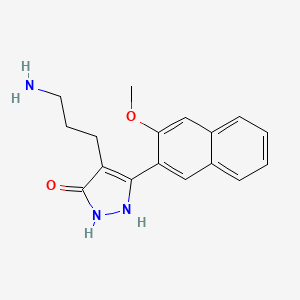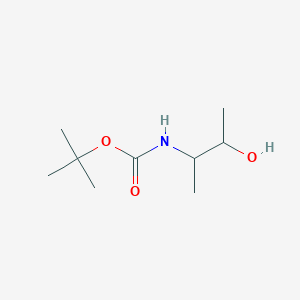
3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The structure of the compound can be elucidated from spectral information .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
Antinociceptive Activity
Chalcone has been investigated for its antinociceptive effects. In a study using adult zebrafish, chalcone demonstrated a reduction in nociceptive behavior. Furthermore, it reversed acute and chronic hyperglycemia induced by post-treatment and reduced carrageenan-induced abdominal edema. These findings suggest its potential as an analgesic agent .
Anti-Inflammatory Properties
Chalcone exhibited anti-inflammatory activity by reducing carrageenan-induced abdominal edema in zebrafish. Additionally, it inhibited nitric oxide (NO) production in J774A.1 cells. These results highlight its potential as an anti-inflammatory compound .
Hypoglycemic Effect
Chalcone effectively reduced hyperglycemia in zebrafish. It could be explored further as a potential treatment for diabetes, given its ability to modulate glucose levels .
Tyrosinase Inhibition
The catechol moiety (2,4-dihydroxyl groups) of chalcone plays a crucial role in tyrosinase inhibition. This property could be relevant in cosmetic formulations or treatments related to melanin synthesis .
Excited-State Proton Transfer Mechanisms
Chalcone has been studied for its excited-state intramolecular proton transfer (ESIPT) mechanisms. Understanding these processes can have implications in fields such as photophysics and photochemistry .
Thiophene Derivatives Synthesis
Chalcone contains a thiophene ring (thiophen-2-yl), making it valuable for synthesizing thiophene derivatives. These derivatives have diverse applications, including in materials science and organic electronics .
Mécanisme D'action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can play a crucial role in various biological activities . For example, a compound with a 2-substituted thiophene framework, suprofen, is known as a nonsteroidal anti-inflammatory drug . Another compound, articaine, which is a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Given the diverse biological activities of thiophene derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYWFXBCZFJISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC(=C3)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)
